trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester
Overview
Description
trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C12H22BClO2 and a molecular weight of 244.57 g/mol . It is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester typically involves the reaction of 6-chloro-1-hexene with a boronic acid derivative under specific conditions. One common method is the hydroboration-oxidation reaction, where 6-chloro-1-hexene is treated with a borane reagent followed by oxidation to form the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized boronic acid derivatives.
Reduction: Reduced boronic ester derivatives.
Substitution: Substituted boronic esters with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology:
- Investigated for its potential use in the development of biologically active compounds.
- Studied for its interactions with biological molecules and potential therapeutic applications .
Medicine:
- Explored for its role in drug discovery and development.
- Potential applications in the synthesis of pharmaceutical intermediates .
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of new catalysts and chemical processes .
Mechanism of Action
The mechanism of action of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- trans-1-Propenylboronic acid pinacol ester
- trans-2-Chloromethylvinylboronic acid pinacol ester
- trans-2-(3-Methoxyphenyl)vinylboronic acid pinacol ester
- Cyclopropylboronic acid pinacol ester
- trans-Crotylboronic acid pinacol ester
Comparison:
- trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester is unique due to the presence of the chloro group, which can undergo specific substitution reactions not possible with other similar compounds.
- The compound’s structure allows for unique reactivity patterns, making it valuable in specific synthetic applications .
Biological Activity
Trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, also known as (E)-6-chloro-1-hexenylboronic acid pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.
This compound has the molecular formula C₁₂H₂₂BClO₂ and a molecular weight of approximately 244.57 g/mol. It is characterized by a colorless to pale yellow liquid form with a melting point of 38 to 42 °C and a boiling point of about 271.19 °C at 760 mmHg. The compound features a vinyl group, which is reactive in various organic synthesis reactions, including Suzuki-Miyaura coupling and Heck reactions.
Enzyme Inhibition
Boronic acids, including this compound, are known for their ability to inhibit serine proteases and other enzymes involved in disease pathways. This inhibition is primarily due to the formation of reversible covalent bonds with diols present in the active sites of these enzymes. Such interactions can lead to the development of novel therapeutic agents targeting various diseases, including cancer .
Anticancer Potential
Research indicates that this compound can serve as a precursor for synthesizing potential anticancer agents. The chloro substituent enhances its reactivity towards biological targets, which may facilitate the development of drugs that can effectively combat cancer cells.
Synthesis Methods
This compound can be synthesized through several methods:
- Boronate Ester Formation : Utilizing boron reagents in the presence of suitable catalysts.
- Alkenylation Reactions : Employing vinyl halides in coupling reactions to introduce the hexenyl group.
- Functional Group Transformations : Modifying existing functional groups to derive the desired structure.
These methods highlight its versatility as a building block in organic synthesis .
Interaction Studies
Studies have demonstrated that this compound interacts with various biological molecules, contributing to its utility in biochemical assays and drug discovery. For instance, its reactivity with diols has been explored in proteomics research, where it serves as a tool for studying enzyme mechanisms .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique features of this compound:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4-Chlorophenylboronic Acid | Aromatic ring present | Extensively used in drug design |
2-Methylphenylboronic Acid | Aromatic ring present | Known for selectivity in reactions |
trans-Styrylboronic Acid | Alkenyl group present | Exhibits unique reactivity patterns |
The presence of the chloro group and hexenyl moiety makes this compound particularly attractive for medicinal chemistry applications compared to its analogs.
Properties
IUPAC Name |
2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLLXXDZTUGLB-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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